DPPH Radical Scavenging Activity: 8-Hydroxycoumarin vs. 3-Hydroxycoumarin, 6-Hydroxycoumarin, and Scopoletin
In a direct head-to-head comparison evaluating DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, 8-hydroxycoumarin exhibited an IC50 value of 71.05 mM. This activity was significantly weaker than 3-hydroxycoumarin (IC50 = 0.61 mM), representing a 116-fold difference in potency, and 6-hydroxycoumarin (IC50 > 100 mM) [1]. Scopoletin (7-hydroxy-6-methoxycoumarin) showed intermediate activity (IC50 = 3.17 mM).
| Evidence Dimension | DPPH radical scavenging activity (IC50) |
|---|---|
| Target Compound Data | 71.05 mM |
| Comparator Or Baseline | 3-Hydroxycoumarin: 0.61 mM; 6-Hydroxycoumarin: >100 mM; Scopoletin: 3.17 mM |
| Quantified Difference | 116-fold less potent than 3-hydroxycoumarin |
| Conditions | In vitro DPPH stable free radical scavenging assay |
Why This Matters
This quantitative difference establishes that 8-hydroxycoumarin is not suitable for applications requiring potent DPPH radical scavenging and should be selected only when weak antioxidant activity is desired or when the C8-hydroxy scaffold is required for downstream derivatization.
- [1] Rattanapan J, Sichaem J, Tip-pyang S. Chemical Constituents and Antioxidant Activity from the Stems of Alyxia reinwardtii. 2011. DOI: 10.58837/CHULA.THE.2004.1061 View Source
